N,N-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine
Description
This compound features a pyridazine core substituted at position 3 with a dimethylamino group and at position 6 with a piperazine ring. The piperazine is further linked to a 5-(trifluoromethyl)pyridin-2-yl group.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)14-5-6-15(22-21-14)25-9-7-24(8-10-25)13-4-3-12(11-20-13)16(17,18)19/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBAPGYTQLZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its structure comprises a pyridazine core substituted with a piperazine ring and a trifluoromethyl-pyridine moiety, which contributes to its pharmacological potential.
The primary biological target of this compound is Mycobacterium tuberculosis H37Ra , where it exhibits substantial inhibitory effects. The compound's mechanism involves interference with the biochemical pathways of the bacterium, leading to inhibited growth and proliferation. The 50% inhibitory concentration (IC50) values for this compound range from 135 to 218 μM , indicating its potency against the pathogen.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although detailed data on its metabolism and excretion are still needed. The presence of the trifluoromethyl group is believed to enhance its lipophilicity, potentially aiding in cellular penetration.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Effect | IC50 (μM) |
|---|---|---|
| Antimycobacterial | Inhibition of Mycobacterium tuberculosis | 135 - 218 |
| Cytotoxicity | Potential anti-cancer properties | TBD |
| Anticonvulsant Activity | Investigated for seizure control | TBD |
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in various biological assays:
- Antimycobacterial Activity : In a study assessing various derivatives, this compound was shown to significantly inhibit the growth of Mycobacterium tuberculosis, supporting its potential as a therapeutic agent for tuberculosis.
- Cytotoxicity : Preliminary research indicates that the compound may possess cytotoxic properties against cancer cell lines, although specific IC50 values are yet to be established. Further investigations are needed to elucidate its mechanism and efficacy in cancer therapy.
- Anticonvulsant Properties : The compound has been evaluated for its anticonvulsant activity, with early results suggesting it may have potential in controlling seizures, similar to other piperazine derivatives .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in:
- Pyridine/pyridazine substituents : Methyl vs. trifluoromethyl groups.
- Heterocyclic cores : Pyridazine vs. imidazopyridazine or pyrazine.
- Linker groups : Piperazine vs. piperidine or pyrrolidine.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Trifluoromethyl vs. However, CF₃ may reduce aqueous solubility, necessitating formulation optimization.
Piperazine Linker Flexibility :
- Piperazine in the target compound provides conformational flexibility, likely improving binding to sterically constrained targets compared to rigid piperidine analogs (e.g., ) .
Heterocyclic Core Impact :
- Pyridazine cores (target compound, –3) favor planar interactions with enzymes, whereas imidazopyridazines () may engage in π-π stacking with hydrophobic pockets .
Biological Activity Trends: Antimalarial activity in and correlates with trifluoromethyl and sulfonamide groups, suggesting the target compound could share similar efficacy against Plasmodium species .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Analogs range from ~296 () to ~496 (), with the target compound likely intermediate (~350–400). Higher molecular weights may limit oral bioavailability.
- Polar Surface Area (PSA) : Piperazine and pyridazine contribute to PSA, influencing membrane permeability. CF₃ groups balance this by increasing lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
